molecular formula C27H35N3O4S B11353373 N-[2-(azepan-1-ylcarbonyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(azepan-1-ylcarbonyl)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11353373
M. Wt: 497.7 g/mol
InChI Key: ILNWLEPUPZUGFW-UHFFFAOYSA-N
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Description

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, an azepane ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the azepane moiety, and the attachment of the methanesulfonyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Azepane Moiety: This step may involve the use of azepane derivatives and coupling reactions.

    Attachment of the Methanesulfonyl Group: This is often done using sulfonylation reactions with reagents like methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halides or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(AZEPANE-1-CARBONYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares structural similarities but differs in the ring systems and functional groups.

    Piperidine Derivatives: Compounds with a piperidine ring that exhibit similar pharmacological properties.

Uniqueness

N-[2-(AZEPANE-1-CARBONYL)PHENYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of the azepane and piperidine rings, along with the methanesulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H35N3O4S

Molecular Weight

497.7 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C27H35N3O4S/c1-21-10-12-22(13-11-21)20-35(33,34)30-18-14-23(15-19-30)26(31)28-25-9-5-4-8-24(25)27(32)29-16-6-2-3-7-17-29/h4-5,8-13,23H,2-3,6-7,14-20H2,1H3,(H,28,31)

InChI Key

ILNWLEPUPZUGFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)N4CCCCCC4

Origin of Product

United States

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